2-Chloro-4-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid
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Overview
Description
2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a chlorinated benzoic acid core, a thiadiazole ring, and a dichlorophenoxy methyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride to form the thiadiazole ring.
Attachment of the Dichlorophenoxy Methyl Group: The thiadiazole intermediate is then reacted with formaldehyde and a suitable base to introduce the dichlorophenoxy methyl group.
Coupling with Chlorobenzoic Acid: The final step involves the coupling of the thiadiazole derivative with 2-chlorobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce the thiadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the TRPM4 (Transient receptor potential melastatin member 4) ion channel, which plays a role in various physiological processes . The compound binds to the TRPM4 channel, blocking its activity and thereby modulating cellular functions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A herbicide with a similar dichlorophenoxy group.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, known for their diverse biological activities.
Uniqueness
2-CHLORO-4-{[2-({5-[(2,4-DICHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETYL]AMINO}BENZOIC ACID is unique due to its combination of a chlorinated benzoic acid core, a thiadiazole ring, and a dichlorophenoxy methyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C18H12Cl3N3O4S2 |
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Molecular Weight |
504.8 g/mol |
IUPAC Name |
2-chloro-4-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C18H12Cl3N3O4S2/c19-9-1-4-14(13(21)5-9)28-7-16-23-24-18(30-16)29-8-15(25)22-10-2-3-11(17(26)27)12(20)6-10/h1-6H,7-8H2,(H,22,25)(H,26,27) |
InChI Key |
RQQRIYPLZDAVNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl)Cl)C(=O)O |
Origin of Product |
United States |
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